(Z)-5-[benzyl(methyl)amino]-2-(4-chlorophenyl)-1-phenylpent-1-en-3-one
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Overview
Description
(Z)-5-[benzyl(methyl)amino]-2-(4-chlorophenyl)-1-phenylpent-1-en-3-one is a complex organic compound characterized by its unique structure, which includes a benzyl group, a methylamino group, and a chlorophenyl group
Preparation Methods
The synthesis of (Z)-5-[benzyl(methyl)amino]-2-(4-chlorophenyl)-1-phenylpent-1-en-3-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common methods include:
Aldol Condensation: This reaction involves the condensation of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, which is then dehydrated to form an α,β-unsaturated ketone.
Amine Alkylation:
Halogenation: The chlorophenyl group is typically introduced through halogenation reactions using chlorinating agents.
Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
(Z)-5-[benzyl(methyl)amino]-2-(4-chlorophenyl)-1-phenylpent-1-en-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Addition: The double bond in the compound can undergo addition reactions with halogens, hydrogen, or other electrophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(Z)-5-[benzyl(methyl)amino]-2-(4-chlorophenyl)-1-phenylpent-1-en-3-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-5-[benzyl(methyl)amino]-2-(4-chlorophenyl)-1-phenylpent-1-en-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.
Comparison with Similar Compounds
(Z)-5-[benzyl(methyl)amino]-2-(4-chlorophenyl)-1-phenylpent-1-en-3-one can be compared with other similar compounds, such as:
(E)-5-[benzyl(methyl)amino]-2-(4-chlorophenyl)-1-phenylpent-1-en-3-one: The difference in the configuration (Z vs. E) can lead to different chemical and biological properties.
4-chlorophenyl derivatives: Compounds with similar chlorophenyl groups may have comparable reactivity and applications.
Benzylamino compounds: Other compounds with benzylamino groups can be used for similar purposes in organic synthesis and research.
Properties
CAS No. |
5447-56-3 |
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Molecular Formula |
C25H24ClNO |
Molecular Weight |
389.9 g/mol |
IUPAC Name |
(Z)-5-[benzyl(methyl)amino]-2-(4-chlorophenyl)-1-phenylpent-1-en-3-one |
InChI |
InChI=1S/C25H24ClNO/c1-27(19-21-10-6-3-7-11-21)17-16-25(28)24(18-20-8-4-2-5-9-20)22-12-14-23(26)15-13-22/h2-15,18H,16-17,19H2,1H3/b24-18- |
InChI Key |
LONJEUANXZHGKA-MOHJPFBDSA-N |
Isomeric SMILES |
CN(CCC(=O)/C(=C\C1=CC=CC=C1)/C2=CC=C(C=C2)Cl)CC3=CC=CC=C3 |
Canonical SMILES |
CN(CCC(=O)C(=CC1=CC=CC=C1)C2=CC=C(C=C2)Cl)CC3=CC=CC=C3 |
Origin of Product |
United States |
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